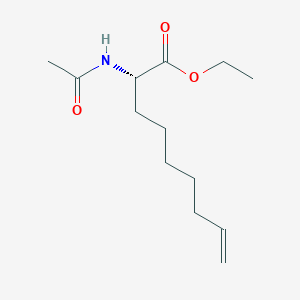

Ethyl (2S)-2-acetamidonon-8-enoate

Description

Contextual Significance of Chiral N-Acylated Amino Acid Esters in Modern Chemical Synthesis

Chiral N-acylated amino acid esters are of paramount importance in modern chemical synthesis due to their versatile nature as chiral building blocks. thieme-connect.comnih.gov These compounds are derived from amino acids, which are readily available, inexpensive, and densely functionalized chiral starting materials. nih.gov The presence of the N-acyl group and the ester functionality allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of more complex and biologically active molecules. researchgate.net

The stereochemistry of these compounds is crucial, as the biological activity of many pharmaceuticals is dependent on a specific enantiomer. nih.gov The use of chiral N-acylated amino acid esters allows for the introduction of a defined stereocenter into a target molecule, which is a key challenge in asymmetric synthesis. thieme-connect.comacs.org Researchers have developed various methods for the synthesis of these chiral esters, including enantioselective processes that yield high enantiomeric excess. thieme-connect.comnih.gov

Furthermore, N-acylated amino acids have been identified in various biological systems, where they play roles in cellular signaling and other biological processes. nih.govmdpi.com This natural occurrence has spurred interest in their synthesis and study to better understand their biological functions and to develop new therapeutic agents. nih.govmdpi.com The synthesis of long-chain N-acyl amino acids, a category that includes derivatives of Ethyl (2S)-2-acetamidonon-8-enoate, is an active area of research. nih.govacs.org

Rationale for In-depth Research on this compound as a Complex Chiral Scaffold

While specific research on this compound is not extensively documented, its structure as a complex chiral scaffold provides a strong rationale for in-depth investigation. The molecule possesses several key features that make it an attractive target for synthetic chemists:

A Defined Stereocenter: The (2S) configuration at the alpha-carbon provides a specific stereochemical starting point for asymmetric synthesis.

A Terminal Alkene: The non-8-enoate moiety introduces a reactive handle for a variety of chemical transformations, such as cross-coupling reactions, metathesis, and additions.

An N-Acetamido Group: This functional group can influence the reactivity of the molecule and can be a site for further modification. It also plays a role in the biological activity of some N-acylated amino acids.

An Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups.

These features make this compound a potentially valuable intermediate for the synthesis of complex natural products, modified peptides, and novel pharmaceutical compounds. Research into its synthesis and reactivity would contribute to the toolbox of synthetic organic chemistry.

Overview of Current Research Trajectories and Scholarly Contributions to this compound

Currently, there are no prominent, publicly available scholarly articles that focus specifically on this compound. Its existence is noted in some chemical supplier databases, which indicates it is a known compound, but in-depth research contributions are not apparent from broad searches of scientific literature. chemdad.com

However, research on related long-chain N-acylated amino acid esters and chiral amino acids with terminal alkene functionalities is ongoing. These studies often focus on:

Novel Synthetic Methodologies: Developing new and efficient ways to synthesize these complex molecules with high stereocontrol. thieme-connect.comnih.gov

Applications in Total Synthesis: Using these compounds as key building blocks in the total synthesis of natural products.

Biological Evaluation: Investigating the biological activities of novel N-acylated amino acid esters as potential therapeutic agents. nih.govmdpi.com

It can be inferred that any future research on this compound would likely follow these trajectories, exploring its potential as a versatile chiral building block in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-acetamidonon-8-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-4-6-7-8-9-10-12(14-11(3)15)13(16)17-5-2/h4,12H,1,5-10H2,2-3H3,(H,14,15)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGONZHSGCSNOBH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCCC=C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCCCCC=C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708229 | |

| Record name | Ethyl (2S)-2-acetamidonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300831-20-3 | |

| Record name | Ethyl (2S)-2-acetamidonon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2s 2 Acetamidonon 8 Enoate and Its Stereoisomers

Strategies for Stereoselective Synthesis of the (2S)-Configuration

Establishing the (2S)-configuration at the α-amino stereocenter of Ethyl (2S)-2-acetamidonon-8-enoate requires sophisticated synthetic techniques that can effectively control the three-dimensional arrangement of atoms. The primary strategies employed involve the use of temporary chiral influencers, catalytic asymmetric transformations, and enzyme-catalyzed reactions.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy is a reliable method for the asymmetric synthesis of α-amino acids. numberanalytics.com

A common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For the synthesis of this compound, a chiral auxiliary would be attached to a glycine ethyl ester derivative. The resulting chiral enolate is then reacted with an electrophile, such as 6-bromo-1-hexene, to introduce the hept-6-enyl side chain. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary and N-acetylation would yield the target compound.

Several types of chiral auxiliaries have been successfully employed for this purpose, including Evans' oxazolidinones, Oppolzer's camphorsultam, and Schöllkopf's bis-lactim ethers derived from amino acids like valine. wikipedia.orgrsc.org For instance, a chiral piperazine-2,5-dione auxiliary has been developed for the asymmetric synthesis of α-amino acids, where the non-stereogenic N-benzyl protecting groups enhance the diastereoselectivity during alkylation. rsc.org Another example is the use of (R)-phenylglycine amide as a chiral auxiliary in diastereoselective Strecker reactions, which can be accompanied by a crystallization-induced asymmetric transformation to yield a single diastereomer. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric α-Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Oxazolidinones (Evans) | Asymmetric alkylation, aldol (B89426) reactions | >95% | wikipedia.org |

| Camphorsultam (Oppolzer) | Asymmetric alkylation | >90% | wikipedia.org |

| (R)-Phenylglycine amide | Strecker synthesis | >99% | nih.gov |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. acs.org This approach is highly efficient and atom-economical. Both organocatalysis and transition metal catalysis have been extensively developed for the asymmetric synthesis of α-amino acids and their esters. rsc.orgacs.org

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. rsc.orgrsc.org These methods often mimic enzymatic processes and can operate under mild reaction conditions. rsc.org For the synthesis of α-amino esters, several organocatalytic strategies are available, including phase-transfer catalysis, enamine catalysis, and Brønsted acid/base catalysis. rsc.orgrsc.org

A plausible organocatalytic route to this compound could involve the asymmetric alkylation of a glycine Schiff base ethyl ester under phase-transfer conditions using a chiral quaternary ammonium (B1175870) salt. The catalyst would form a chiral ion pair with the enolate, shielding one face and directing the alkylation with a suitable electrophile to afford the (S)-enantiomer preferentially.

Alternatively, chiral aldehyde catalysis, inspired by pyridoxal-dependent enzymes, can be used for the α-functionalization of N-unprotected amino esters. nih.govfrontiersin.orgfrontiersin.org A chiral BINOL-derived aldehyde catalyst can react with a glycine ester to form a chiral enamine intermediate, which then reacts with an electrophile. nih.govfrontiersin.org

Table 2: Selected Organocatalytic Methods for α-Amino Acid Ester Synthesis

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Cinchona Alkaloid-derived Quaternary Ammonium Salts | Phase-Transfer Alkylation | High enantioselectivity for α-alkylation of glycine derivatives. | rsc.org |

| Proline and its derivatives | Mannich and Aldol Reactions | Forms chiral enamines with carbonyl compounds. | rsc.org |

| Chiral Phosphoric Acids | Addition to Imines | Acts as a chiral Brønsted acid to activate electrophiles. | nih.gov |

Transition metal catalysis is a powerful tool for the enantioselective formation of C-C and C-N bonds. acs.org A primary method for accessing chiral α-amino acid derivatives is the asymmetric hydrogenation of prochiral enamides or dehydroamino acid precursors. A precursor to this compound, specifically ethyl 2-acetamido-non-2,8-dienoate, could be synthesized and then subjected to asymmetric hydrogenation using a chiral transition metal complex, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., DuPhos, BINAP). This would selectively reduce the double bond at the 2-position to furnish the desired (2S)-stereocenter with high enantioselectivity.

Another advanced approach is the transition metal-catalyzed C-H activation. acs.org For instance, a palladium catalyst with a chiral ligand could potentially mediate the asymmetric α-arylation or alkylation of an N-acetylglycine ethyl ester derivative. nih.gov Recent advances have also focused on the enantioselective coupling of α-aminoalkyl species. acs.org

Molybdenum-based catalysts have also been shown to facilitate the amination of α-hydroxy esters to produce N-protected α-amino acid esters. nih.gov When a chiral molybdenum complex and a chiral phosphoric acid are used, this transformation can be rendered asymmetric. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Asymmetric Syntheses

| Metal/Ligand System | Reaction Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rhodium/DuPhos | Asymmetric Hydrogenation | >95% | rsc.org |

| Ruthenium/BINAP | Asymmetric Hydrogenation | >95% | rsc.org |

| Palladium/Chiral Phosphine | Asymmetric Allylic Alkylation | High | acs.org |

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiopure compounds. nih.govnih.gov

For the synthesis of this compound, biocatalytic methods could be employed either through direct asymmetric synthesis or through the resolution of a racemic mixture. Recently, protoglobin nitrene transferases have been engineered to catalyze the enantioselective intermolecular amination of the α-C-H bonds in carboxylic acid esters, providing a direct route to chiral α-amino esters. nih.govnih.gov

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. rsc.org This process relies on an enzyme that preferentially catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. To obtain this compound, one could start with a racemic mixture of ethyl 2-acetamidonon-8-enoate.

A hydrolase, such as a lipase (B570770) or an acylase, could be employed to selectively hydrolyze the (2R)-enantiomer. For example, Lipase B from Candida antarctica (CALB) is known to catalyze the N-acylation of racemic amines with high enantioselectivity. nih.gov In the context of our target molecule, a more relevant approach would be the use of an acylase that selectively deacylates the (2S)-N-acetyl group, or a lipase that selectively hydrolyzes the ethyl ester of the (2R)-enantiomer. The unreacted (2S)-ester could then be separated from the hydrolyzed (2R)-acid. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.org

Table 4: Enzymes Used in Kinetic Resolution of Amino Acid Derivatives

| Enzyme | Reaction Type | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Lipase (e.g., from Candida antarctica) | Transesterification/Acylation | Racemic amines/alcohols | High enantiomeric excess of product and remaining substrate. | nih.gov |

| Acylase (e.g., from Aspergillus sp.) | Deacylation | Racemic N-acyl-amino acids | Selective hydrolysis of one enantiomer. | rsc.org |

| Phosphotriesterase (PTE) mutants | Hydrolysis | Chiral phosphoramidates | High stereoselectivity for one diastereomer. | acs.org |

Enantioselective Biocatalytic Routes Utilizing Enzymes

De Novo Enzymatic Synthesis Pathways

Enzymatic and chemo-enzymatic methods offer a powerful approach for the stereoselective synthesis of non-proteinogenic amino acids, often providing high yields and enantiopurity under mild reaction conditions. While specific enzymatic routes for this compound are not extensively documented, general enzymatic strategies for the synthesis of α-amino acids can be adapted.

One potential pathway involves the use of lipases for the resolution of a racemic mixture of the corresponding amino acid or its precursor. For instance, a lipase could be employed for the enantioselective acylation of a racemic amino ester or the hydrolysis of a racemic N-acetyl amino acid ester.

Another promising approach is the use of ammonia (B1221849) lyases, which can catalyze the asymmetric amination of a suitable α,β-unsaturated precursor. This would, however, require a precursor with a different substitution pattern than what is directly applicable to the target molecule.

A more direct chemo-enzymatic strategy could involve the enzymatic hydrolysis of a racemic amide. For example, an L-specific amidase could be used to selectively hydrolyze the L-amide from a racemic mixture, allowing for the separation of the D-amino acid and the L-amino acid precursor.

Table 1: Potential Enzymatic Reactions for the Synthesis of Chiral Amino Acid Precursors

| Enzyme Class | Reaction Type | Substrate Example | Product |

| Lipase | Kinetic Resolution | Racemic N-acetyl-2-aminonon-8-enoic acid ester | (S)-N-acetyl-2-aminonon-8-enoic acid ester and (R)-N-acetyl-2-aminonon-8-enoic acid |

| Acylase | Enantioselective Hydrolysis | Racemic N-acyl-2-aminonon-8-enoic acid | (S)-2-aminonon-8-enoic acid and (R)-N-acyl-2-aminonon-8-enoic acid |

| Amidase | Enantioselective Hydrolysis | Racemic 2-aminonon-8-enamide | (S)-2-aminonon-8-enoic acid and (R)-2-aminonon-8-enamide |

Total Synthesis Approaches to this compound from Simpler Feedstocks

The total synthesis of this compound can be achieved from readily available starting materials through various established organic synthesis methodologies. A common strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent.

A prominent example is the O'Donnell asymmetric synthesis of amino acids, which utilizes a Schiff base of glycine ethyl ester with benzophenone, deprotonated to form an anion, and then alkylated with a suitable electrophile. In the case of this compound, the alkylating agent would be a 7-halo-1-heptene. The use of a chiral phase-transfer catalyst ensures the stereoselectivity of the alkylation. Subsequent hydrolysis of the Schiff base and N-acetylation would yield the final product.

Another approach is the Strecker synthesis, a multicomponent reaction involving an aldehyde, an amine, and a cyanide source. mdpi.com For the synthesis of the target molecule, the corresponding aldehyde, 8-nonenal, would be reacted with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile to the amino acid, esterification, and N-acetylation. Asymmetric variants of the Strecker reaction, employing a chiral auxiliary or catalyst, can provide enantiomerically enriched products. acs.org

The Petasis reaction, another multicomponent approach, involves the reaction of an amine, an aldehyde (or glyoxylic acid), and a boronic acid. mdpi.com This method could be adapted to synthesize related α-amino acids.

Table 2: Key Reactions in the Total Synthesis of α-Amino Acids

| Named Reaction | Key Reagents | Intermediate |

| O'Donnell Synthesis | Glycine ethyl ester, benzophenone, phase-transfer catalyst, alkyl halide | Chiral Schiff base enolate |

| Strecker Synthesis | Aldehyde, ammonia, cyanide | α-Aminonitrile |

| Petasis Reaction | Amine, glyoxylic acid, boronic acid | Tetracoordinate boronate complex |

Convergent and Divergent Synthetic Pathways to Complex Derivatives

Convergent and divergent strategies are crucial for generating a library of complex derivatives from a common intermediate, which is essential for structure-activity relationship studies in drug discovery.

Convergent Synthesis: A convergent approach to derivatives of this compound would involve the synthesis of the core amino acid structure and a separate synthesis of various side-chain modifications. These two fragments would then be coupled in a later stage. For instance, the chiral amino acid core could be prepared, and a variety of functional groups could be introduced at the terminal double bond via reactions like cross-metathesis.

Divergent Synthesis: In a divergent approach, the fully assembled this compound would serve as a common intermediate. The terminal double bond provides a versatile handle for a wide range of chemical transformations.

Table 3: Potential Derivatization Reactions of the Terminal Alkene

| Reaction Type | Reagents | Product Functional Group |

| Hydroboration-Oxidation | BH3-THF, H2O2, NaOH | Primary alcohol |

| Ozonolysis | O3, then a reducing agent (e.g., DMS) | Aldehyde |

| Epoxidation | m-CPBA | Epoxide |

| Heck Coupling | Aryl halide, Pd catalyst | Aryl-substituted alkene |

| Cross-Metathesis | Grubbs' catalyst, another alkene | Substituted alkene |

Principles of Green Chemistry and Sustainable Synthesis in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: Synthetic routes with high atom economy, such as multicomponent reactions like the Strecker and Petasis syntheses, are preferable as they incorporate a larger proportion of the starting materials into the final product. mdpi.com

Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources can significantly improve the sustainability of the synthesis. For example, some unsaturated fatty acids or their derivatives from biorenewable sources could potentially serve as precursors. google.com A patent describes the synthesis of ω-amino acids from unsaturated fatty acid derivatives via ozonolysis and reductive amination. google.com

Catalysis: The use of catalytic methods, both chemical and enzymatic, is a cornerstone of green chemistry. Catalysts reduce the need for stoichiometric reagents and can often be recycled and reused. The development of highly efficient and selective catalysts for the key bond-forming reactions is a continuous area of research.

Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. The use of water or other benign solvents is encouraged. Research into synthesizing fatty acid-based amino acid esters as "green" hydrophobic ionic liquids for various applications is an active field. researchgate.netelsevierpure.com

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Utilizing multicomponent reactions (e.g., Strecker). mdpi.com |

| Use of Catalysis | Employing enzymatic resolutions or catalytic asymmetric alkylation. |

| Renewable Feedstocks | Investigating precursors from natural oils or biomass. google.com |

| Safer Solvents | Developing reactions in aqueous media or green solvents. researchgate.netelsevierpure.com |

Chemical Transformations and Reactivity Profiling of Ethyl 2s 2 Acetamidonon 8 Enoate

Reactions Involving the Terminal Alkene Moiety (Non-8-enoate)

The terminal double bond in ethyl (2S)-2-acetamidonon-8-enoate is a site of rich reactivity, amenable to a wide array of chemical transformations. These reactions can be used to introduce new functional groups, build carbon-carbon bonds, and construct cyclic systems, thereby enabling the diversification of the molecular scaffold.

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds. wikipedia.org This Nobel Prize-winning reaction, catalyzed by transition metal complexes of ruthenium or molybdenum, can be applied to this compound for various purposes, including cross-metathesis and ring-closing metathesis.

In a typical cross-metathesis reaction, this compound could be reacted with another olefin in the presence of a Grubbs or Schrock catalyst to generate a new, elongated unsaturated ester. The choice of catalyst and reaction partner would be crucial in controlling the efficiency and selectivity of the reaction. For instance, reaction with a functionalized olefin could introduce a new pharmacophore or a handle for further chemical modification.

Ring-closing metathesis (RCM) of a suitably derivatized precursor of this compound could be employed to construct macrocyclic structures. This would require the introduction of a second alkene moiety within the molecule, which could then undergo an intramolecular metathesis reaction to form a cyclic product. The size of the resulting ring would be determined by the length of the tether connecting the two reacting alkenes.

| Reaction Type | Catalyst | Reactant | Product Type |

| Cross-Metathesis | Grubbs Catalyst | Functionalized Olefin | Elongated Unsaturated Ester |

| Ring-Closing Metathesis | Schrock Catalyst | Diene Precursor | Macrocyclic Lactam |

The electron-rich double bond of the non-8-enoate chain is susceptible to attack by electrophiles. This reactivity can be harnessed to install a variety of functional groups at the terminal end of the molecule. Common electrophilic addition reactions include hydrohalogenation (with H-X), hydration (with H₂O/H⁺), and halogenation (with X₂). The regioselectivity of these additions would be expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon and the nucleophile to the more substituted carbon.

Cycloaddition reactions, such as the Diels-Alder reaction, could also be envisioned, although the unactivated nature of the terminal alkene would likely require the use of a reactive diene and potentially harsh reaction conditions. A [2+2] cycloaddition with a suitable ketene (B1206846) or other activated partner could provide access to cyclobutane (B1203170) derivatives.

| Reaction Type | Reagent | Expected Product |

| Hydrohalogenation | HBr | Ethyl (2S)-2-acetamido-8-bromononanoate |

| Halogenation | Br₂ | Ethyl (2S)-2-acetamido-8,9-dibromononanoate |

| Diels-Alder | Butadiene | Cyclohexene derivative |

The terminal alkene can be selectively oxidized to introduce oxygen-containing functional groups. Epoxidation, typically carried out using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the double bond into an epoxide. This versatile three-membered ring can then be opened by a variety of nucleophiles to yield a range of 1,2-difunctionalized products.

Vicinal dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. This reaction would yield the corresponding diol, ethyl (2S)-2-acetamido-8,9-dihydroxynonanoate. The stereochemistry of the dihydroxylation can often be controlled by the choice of reagents and the presence of chiral ligands.

| Transformation | Reagent | Product |

| Epoxidation | m-CPBA | Ethyl (2S)-2-acetamido-8,9-epoxynonanoate |

| Dihydroxylation | OsO₄, NMO | Ethyl (2S)-2-acetamido-8,9-dihydroxynonanoate |

Hydrofunctionalization reactions allow for the addition of a hydrogen atom and another group across the double bond. Hydroboration-oxidation is a particularly useful two-step sequence. The addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the alkene proceeds with anti-Markovnikov selectivity, placing the boron atom on the terminal carbon. Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding the terminal alcohol, ethyl (2S)-2-acetamido-9-hydroxynonanoate.

Hydrosilylation, the addition of a silicon-hydrogen bond across the double bond, is typically catalyzed by transition metals like platinum or rhodium. This reaction would install a silyl (B83357) group at the terminal position, which can serve as a protecting group for the resulting alcohol or as a handle for further cross-coupling reactions.

| Reaction | Reagents | Intermediate/Product |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Ethyl (2S)-2-acetamido-9-hydroxynonanoate |

| Hydrosilylation | HSiR₃, Pt catalyst | Ethyl (2S)-2-acetamido-9-(trialkylsilyl)nonanoate |

Transformations at the Ethyl Ester Group

The ethyl ester functionality of this compound provides another handle for chemical modification, allowing for changes to the carboxyl terminus of the molecule.

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the ethanol (B145695) by-product is removed as it is formed.

This transformation allows for the incorporation of a wide variety of different alcohol moieties, which can be used to alter the steric and electronic properties of the molecule, or to introduce new functional groups. For example, transesterification with a fluorescent alcohol could be used to create a probe for biological imaging, while reaction with a long-chain fatty alcohol could be used to increase the lipophilicity of the molecule.

| Alcohol Reactant | Catalyst | Product |

| Methanol | H₂SO₄ | Mthis compound |

| Benzyl alcohol | NaOBn | Benzyl (2S)-2-acetamidonon-8-enoate |

| Propargyl alcohol | Ti(OiPr)₄ | Propargyl (2S)-2-acetamidonon-8-enoate |

Selective Hydrolysis and Carboxylic Acid Derivatization

The ethyl ester functionality of this compound can be selectively hydrolyzed to yield the corresponding carboxylic acid, (2S)-2-acetamidonon-8-enoic acid. This transformation is a cornerstone for further derivatization, enabling the synthesis of amides, esters, and other carboxylic acid derivatives.

Base-catalyzed hydrolysis, often employing alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) in a mixture of aqueous and organic solvents (e.g., tetrahydrofuran/water), is a common and effective method. The reaction proceeds under mild conditions, which helps to preserve the stereochemical integrity of the α-carbon and avoid competing reactions at the N-acetamido group or the terminal double bond.

Once formed, (2S)-2-acetamidonon-8-enoic acid serves as a versatile intermediate. Its carboxylic acid moiety can be activated, for instance, with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to facilitate the formation of new amide or ester linkages with various amines and alcohols, respectively. This pathway allows for the introduction of diverse structural motifs and functional groups onto the molecule.

Table 1: Representative Conditions for Ester Hydrolysis

| Reagent | Solvent System | Temperature | Outcome |

|---|---|---|---|

| Lithium Hydroxide (LiOH) | Tetrahydrofuran / H₂O | 0 °C to room temp. | (2S)-2-acetamidonon-8-enoic acid |

| Sodium Hydroxide (NaOH) | Methanol / H₂O | Room temp. | (2S)-2-acetamidonon-8-enoic acid |

Reduction to Corresponding Alcohols or Aldehydes

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran, will typically reduce the ester directly to the corresponding primary alcohol, (2S)-2-acetamidonon-8-en-1-ol. This powerful reductant can also affect the amide functionality, necessitating careful control of stoichiometry and temperature to achieve selectivity.

For the partial reduction to the aldehyde, (2S)-2-acetamidonon-8-enal, more sterically hindered and less reactive hydride reagents are required. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation. The reaction is generally performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The intermediate hemiacetal aluminate is stable at low temperatures and is hydrolyzed during workup to yield the desired aldehyde. The preservation of the terminal alkene and the N-acetamido group under these conditions is a key advantage.

Reactivity of the N-Acetamido Functionality

The N-acetamido group plays a crucial role in the chemistry of this compound, influencing the reactivity of the adjacent chiral center and serving as a handle for further functionalization.

Amide Hydrolysis and Formation of Amino Intermediates

The N-acetyl protecting group can be removed under hydrolytic conditions to unmask the primary amine, yielding Ethyl (2S)-2-aminonon-8-enoate. This deprotection is typically accomplished under more forcing conditions than ester hydrolysis, often requiring strong acidic or basic catalysis.

Acid-catalyzed hydrolysis, for example, with refluxing aqueous hydrochloric acid (HCl), is a standard procedure. This method cleaves the amide bond to generate the corresponding ammonium (B1175870) salt, which can then be neutralized to provide the free amino ester. The harshness of these conditions, however, can pose a risk to the ester functionality (leading to concomitant hydrolysis) and potentially to the stereochemical integrity of the α-carbon.

N-Alkylation and Acylation Reactions for Further Functionalization

While the N-H bond of the acetamido group is generally considered non-acidic, it can be deprotonated by strong bases to form an enolate-like species. This anion can then, in principle, react with electrophiles in N-alkylation or N-acylation reactions. However, such reactions are often challenging due to the potential for O-alkylation or acylation, as well as side reactions involving the ester enolate. More commonly, the N-acetamido group is hydrolyzed first, as described above, and the resulting primary amine is then subjected to a wide array of N-alkylation and N-acylation reactions under more controlled and predictable conditions.

Investigation of Stereochemical Stability and Racemization Pathways of this compound

The stereochemical integrity of the C2 chiral center is paramount for the biological and chemical applications of this compound and its derivatives. The presence of an acidic α-proton (the proton attached to C2) creates a potential pathway for racemization or epimerization, particularly under basic conditions.

The mechanism for racemization involves the deprotonation of the α-carbon by a base to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of (S) and (R) enantiomers. The acidity of this α-proton is enhanced by the electron-withdrawing nature of the adjacent ester carbonyl group. The N-acetamido group can also influence this process.

Studies on similar α-acetamido esters have shown that the risk of racemization is highly dependent on the reaction conditions. Strong bases and elevated temperatures significantly increase the rate of enolization and subsequent racemization. Therefore, synthetic transformations, especially those involving basic reagents, must be carefully designed and optimized. This often involves using non-nucleophilic, sterically hindered bases, low reaction temperatures, and short reaction times to minimize the loss of stereochemical purity. Monitoring the enantiomeric excess (e.e.) of the product via chiral chromatography (HPLC or GC) is a critical step in developing synthetic protocols for this compound.

Table 2: Factors Influencing Stereochemical Stability

| Factor | Condition Promoting Stability | Condition Promoting Racemization |

|---|---|---|

| Base | Weak, non-nucleophilic bases | Strong bases (e.g., alkoxides) |

| Temperature | Low temperatures (e.g., ≤ 0 °C) | Elevated temperatures |

| Solvent | Aprotic, non-polar solvents | Protic solvents that can facilitate proton exchange |

| Reaction Time | Short duration | Prolonged reaction times |

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2s 2 Acetamidonon 8 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Ethyl (2S)-2-acetamidonon-8-enoate, both ¹H and ¹³C NMR would provide a wealth of information regarding its carbon skeleton and the chemical environment of each atom.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and integration of the signals would confirm the presence of all key functional groups. For instance, the ethyl ester group would be identified by a characteristic quartet and triplet pattern. youtube.comyoutube.comdocbrown.info The acetamido group would show a singlet for the methyl protons and a doublet for the NH proton, which would couple to the adjacent chiral proton. nih.gov The terminal vinyl group would exhibit distinct signals in the alkene region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. libretexts.orgpressbooks.pub The carbonyl carbons of the ester and amide groups would appear at the downfield end of the spectrum, typically in the range of 165-190 ppm. oregonstate.edu The carbons of the ethyl group, the acetyl group, the unsaturated terminal carbons, and the aliphatic chain would all have characteristic chemical shifts. libretexts.orgpressbooks.pub

A hypothetical assignment of the ¹H and ¹³C NMR signals for this compound is presented in the data tables below, based on established chemical shift ranges for similar functional groups. youtube.comyoutube.comdocbrown.infolibretexts.orgpressbooks.puboregonstate.eduorgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 4.4 - 4.6 | Multiplet |

| H-3 | 1.6 - 1.8 | Multiplet |

| H-4 to H-6 | 1.2 - 1.5 | Multiplet |

| H-7 | 1.9 - 2.1 | Multiplet |

| H-8 | 5.7 - 5.9 | Multiplet |

| H-9 (trans) | 5.0 - 5.1 | Doublet of triplets |

| H-9 (cis) | 4.9 - 5.0 | Doublet of triplets |

| NH | 6.0 - 6.5 | Doublet |

| Ethyl CH₂ | 4.1 - 4.3 | Quartet |

| Ethyl CH₃ | 1.2 - 1.4 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (Ester C=O) | 172 - 175 |

| C-2 | 52 - 55 |

| C-3 | 30 - 33 |

| C-4 to C-6 | 25 - 30 |

| C-7 | 33 - 36 |

| C-8 | 138 - 140 |

| C-9 | 114 - 116 |

| Acetyl C=O | 169 - 171 |

| Acetyl CH₃ | 22 - 25 |

| Ethyl CH₂ | 60 - 63 |

Determining the absolute configuration at the C-2 stereocenter is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, provides powerful methods to achieve this.

Chiral Derivatizing Agents (CDAs) , such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or aminoindanol-based reagents, can be covalently attached to the molecule. nih.govrsc.org This reaction would convert the enantiomeric mixture (if present) or a single enantiomer into a pair of diastereomers. These diastereomers exhibit distinct NMR spectra, with observable differences in the chemical shifts (Δδ) of the protons near the newly formed chiral center. nih.govrsc.org By analyzing the sign of these differences (Δδ = δS - δR), the absolute configuration of the original molecule can be assigned. mdpi.com

Chiral Solvating Agents (CSAs) , like bis-thiourea derivatives, offer a non-covalent approach. mdpi.commdpi.com In the presence of a CSA, the enantiomers of this compound would form transient diastereomeric complexes, leading to separate NMR signals for the two enantiomers. mdpi.comnih.gov This method is advantageous as it does not require chemical modification of the analyte. mdpi.com

The presence of the amide bond in this compound introduces the possibility of rotational isomers (rotamers) due to the partial double bond character of the C-N bond. nih.govacs.org Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes. orgchemboulder.comnih.gov

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to atoms near the amide bond. At low temperatures, the rotation around the amide bond may be slow enough on the NMR timescale to observe separate signals for the different rotamers. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. nih.gov Analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the rotational barrier of the amide bond. nih.govunideb.hu Such studies offer valuable insights into the preferred conformation and dynamic behavior of the molecule in solution. nih.govconicet.gov.arnih.gov

Advanced Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. creative-proteomics.com

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. nih.govnih.gov For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).

The resulting product ion spectrum would likely show characteristic fragment ions. Common fragmentation pathways for N-acetylated amino acid esters include the loss of the ethyl group, the ethoxycarbonyl group, and the acetamido group. nih.govresearchgate.netlibretexts.org The fragmentation of the aliphatic chain could also occur. nih.gov By piecing together these fragmentation patterns, a detailed picture of the molecule's connectivity can be constructed, confirming its identity. wiley-vch.deuni-muenster.de

Table 3: Predicted MS/MS Fragmentation of this compound ([C₁₃H₂₃NO₃+H]⁺, m/z 242.17)

| Fragment m/z | Proposed Loss |

|---|---|

| 214.14 | Loss of C₂H₄ (ethylene) |

| 197.14 | Loss of C₂H₅O (ethoxy radical) |

| 184.13 | Loss of C₂H₅OH (ethanol) |

| 170.11 | Loss of C₄H₅O (crotonaldehyde) |

| 156.10 | Loss of C₅H₇O (pentenoyl radical) |

| 142.08 | Loss of C₅H₉O₂ (ethyl pentenoate) |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₂₃NO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimentally determined HRMS value that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov

Table 4: High-Resolution Mass Data for this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₃H₂₄NO₃⁺ | 242.1751 |

Chiral Separation Techniques for Enantiomeric Purity and Identity Confirmation

To confirm the enantiomeric purity of a chiral compound like this compound, chiral chromatography is the method of choice. sigmaaldrich.com This is crucial as the biological activity of enantiomers can differ significantly.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. researchgate.netresearchgate.net This is typically achieved using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. scas.co.jp For N-acetylated amino acid derivatives, various types of CSPs, such as those based on Pirkle-type phases or macrocyclic glycopeptides, have proven effective. sigmaaldrich.comscas.co.jp

Alternatively, pre-column derivatization with a chiral derivatizing agent (CDA) can be employed. nih.gov The resulting diastereomers can then be separated on a standard achiral HPLC column. nih.gov The ratio of the peak areas in the chromatogram provides a quantitative measure of the enantiomeric excess (e.e.).

Enantioselective High-Performance Liquid Chromatography (HPLC)

Enantioselective High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. The direct approach, which involves the use of a chiral stationary phase (CSP), is the most widely employed method for resolving racemic mixtures. In this method, the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase leads to different retention times, enabling their separation.

The selection of an appropriate CSP is critical and is often based on the functional groups present in the analyte. For a compound like this compound, which contains an amide group, an ester, and a terminal double bond, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs, for instance, Chiralpak® and Chiralcel® series, offer a variety of chiral environments through their carbamate (B1207046) derivatives, facilitating chiral recognition via hydrogen bonding, dipole-dipole interactions, and steric effects.

Table 1: Illustrative Enantioselective HPLC Parameters for Chiral Amides/Esters

| Parameter | Typical Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | 25 °C |

Note: This table represents typical starting conditions and would require optimization for the specific analysis of this compound.

Supercritical Fluid Chromatography (SFC) for Rapid Enantiomeric Purity Assessment

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the rapid and efficient separation of enantiomers. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster column equilibration times compared to liquid chromatography, significantly reducing analysis times.

For the enantiomeric purity assessment of this compound, SFC offers several advantages. The technique is compatible with a wide range of chiral stationary phases, including those used in HPLC. The addition of a small percentage of a polar co-solvent (modifier), such as methanol, ethanol (B145695), or isopropanol, to the CO2 mobile phase is essential for eluting and resolving polar analytes.

The speed of SFC makes it particularly suitable for high-throughput screening applications, such as in the discovery and development of new synthetic routes to enantiomerically pure compounds. The ability to rapidly assess the enantiomeric excess of multiple samples is a significant advantage in process optimization.

Table 2: Representative SFC Conditions for Chiral Separations

| Parameter | Typical Condition |

| Chiral Stationary Phase | Immobilized Polysaccharide-based CSP |

| Mobile Phase | Supercritical CO2 / Methanol (e.g., 85:15 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV or Mass Spectrometry (MS) |

Note: These are generalized conditions and would need to be specifically tailored for this compound.

Gas Chromatography on Chiral Stationary Phases

Gas Chromatography (GC) on chiral stationary phases is another valuable technique for the enantioselective analysis of volatile and thermally stable compounds. While the volatility of this compound would need to be considered, derivatization could potentially be employed to enhance its suitability for GC analysis.

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the exterior with various substituents, a wide range of selectivities can be achieved. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase, leading to differences in retention times.

The high efficiency of capillary GC columns can provide excellent resolution of enantiomers, often in very short analysis times. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that need to be optimized for a given separation.

Table 3: General GC Parameters for Chiral Analysis

| Parameter | Typical Condition |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., permethylated β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized gradient (e.g., 100 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Note: The applicability and specific conditions for this compound would require experimental verification.

Chiroptical Spectroscopic Methods: Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD)

Chiroptical spectroscopic methods provide information about the three-dimensional structure of chiral molecules. Unlike chromatographic techniques that separate enantiomers, VCD and ORD measure the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule during a vibrational transition. A VCD spectrum provides a wealth of information about the absolute configuration and conformational properties of a molecule in solution. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be unambiguously determined.

For this compound, VCD could be particularly insightful. The spectrum would exhibit characteristic bands corresponding to the vibrations of its various functional groups, such as the C=O stretching of the amide and ester, the N-H bending, and the C-H stretching vibrations. The signs and intensities of these VCD bands are highly sensitive to the molecule's stereochemistry.

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral substance with respect to the wavelength of light. An ORD curve provides information about the stereochemistry of a molecule, and the presence of chromophores near a stereocenter can give rise to characteristic Cotton effects (a combination of a peak and a trough) in the ORD spectrum. While ORD is an older technique, it can still be a useful tool for characterizing chiral compounds, especially when used in conjunction with other methods.

The analysis of this compound by ORD would involve measuring its optical rotation at various wavelengths. The resulting curve could be used to confirm its chiral nature and, in some cases, could be correlated with its absolute configuration by comparison with known compounds.

Table 4: Summary of Chiroptical Spectroscopic Methods

| Technique | Principle | Information Obtained |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Absolute configuration, conformational analysis. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | Confirmation of chirality, potential for absolute configuration determination. |

Theoretical and Computational Studies on Ethyl 2s 2 Acetamidonon 8 Enoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Determination

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are fundamental for determining the most stable three-dimensional structure (molecular geometry) of a molecule.

For Ethyl (2S)-2-acetamidonon-8-enoate, these calculations would begin with a geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy, which corresponds to the most stable conformation. The resulting data would include precise Cartesian coordinates for each atom.

Once the optimized geometry is found, further calculations can elucidate its electronic structure. This involves analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability. Other calculated electronic properties would include the electrostatic potential map, which visualizes electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Data from Geometry Optimization of this compound (Note: This table is illustrative of typical outputs from quantum chemical calculations and is not based on published experimental or computational data for this specific molecule.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The calculated total electronic energy of the optimized molecule. | -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +Z eV |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | (Y+Z) eV |

| Dipole Moment | A measure of the net molecular polarity. | D Debyes |

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used method for studying chemical reactions. For a compound like this compound, which features an amide, an ester, and a terminal alkene, DFT could be used to investigate various potential reactions, such as hydrolysis of the ester or addition reactions at the double bond.

To study a reaction mechanism, researchers would use DFT to map out the potential energy surface connecting reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Calculations would also identify any intermediates, which are stable species formed during the reaction. By analyzing the geometries and energies of reactants, intermediates, transition states, and products, a complete picture of the reaction pathway and its feasibility can be constructed.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations focus on a single, static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation would provide a dynamic view of this compound, revealing its conformational flexibility.

The molecule's long alkyl chain and rotatable single bonds allow it to adopt numerous shapes (conformations). An MD simulation would explore this "conformational landscape" by simulating the molecule's movements in a solvent (like water or an organic solvent) at a given temperature and pressure. The simulation trajectory would show how the molecule folds and flexes, identifying the most frequently adopted conformations.

Furthermore, MD simulations are ideal for studying intermolecular interactions. By simulating multiple molecules of this compound together, one could observe how they interact with each other and with solvent molecules through forces like hydrogen bonds (involving the amide group) and van der Waals forces.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra (like NMR, IR, and UV-Vis) to confirm the molecule's structure.

Infrared (IR) Spectroscopy: Frequency calculations using DFT can predict the vibrational modes of the molecule. Each mode corresponds to a specific stretching or bending motion of the atoms and is associated with a particular frequency. The resulting computed IR spectrum, showing peaks at these frequencies, can be compared to an experimental IR spectrum to help assign the observed absorption bands. For this compound, key predicted peaks would include the N-H stretch, C=O stretches (amide and ester), and the C=C stretch of the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The calculations provide theoretical chemical shift values for each unique hydrogen and carbon atom in the molecule. These predicted values are invaluable for interpreting complex experimental NMR spectra and ensuring correct structural assignment.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates how theoretical data would be used alongside experimental results. The values are hypothetical.)

| Spectroscopic Technique | Key Functional Group | Predicted Value | Experimental Value |

|---|---|---|---|

| IR Spectroscopy | Amide C=O Stretch | ~1660 cm⁻¹ | ~1655 cm⁻¹ |

| IR Spectroscopy | Ester C=O Stretch | ~1735 cm⁻¹ | ~1740 cm⁻¹ |

| ¹³C NMR | Ester Carbonyl Carbon | ~172 ppm | ~171.5 ppm |

| ¹H NMR | Alkene Proton (-CH=) | ~5.8 ppm | ~5.75 ppm |

Future research employing these computational techniques would be instrumental in building a complete chemical and physical profile of this compound.

Exploration of Ethyl 2s 2 Acetamidonon 8 Enoate As a Chiral Building Block in Advanced Organic Synthesis Non Clinical Focus

Precursor for the Synthesis of Non-Proteinogenic Amino Acids and Peptidomimetics

The structural framework of Ethyl (2S)-2-acetamidonon-8-enoate is particularly amenable to the synthesis of non-proteinogenic amino acids (npAAs)—amino acids not found among the 20 common protein-forming amino acids. libretexts.orgpressbooks.pub The presence of the terminal double bond in its nine-carbon chain offers a reactive handle for various chemical transformations, allowing for the introduction of diverse functional groups and the construction of novel side chains. This capability is crucial for creating npAAs with tailored properties for specific applications in chemistry and material science.

Peptidomimetics, compounds that mimic the structure and function of peptides, are another area where this chiral building block can be applied. nih.gov By modifying the backbone or side chain of natural peptides with structures derived from this compound, it is possible to develop peptidomimetics with enhanced stability against enzymatic degradation and improved conformational rigidity. The terminal alkene can be functionalized through methods such as olefin metathesis, hydroboration-oxidation, or epoxidation, leading to a variety of side-chain modifications.

Table 1: Potential Transformations of this compound for npAA and Peptidomimetic Synthesis

| Reaction Type | Reagents | Resulting Functionality |

| Olefin Metathesis | Grubbs' Catalyst, Partner Alkene | Extended or functionalized side chain |

| Hydroboration-Oxidation | BH₃, H₂O₂, NaOH | Terminal hydroxyl group |

| Epoxidation | m-CPBA | Terminal epoxide |

| Ozonolysis | O₃, Reducing Agent | Aldehyde or carboxylic acid |

Scaffold for Complex Natural Product Synthesis Intermediates

The synthesis of complex natural products often relies on the strategic use of chiral building blocks to construct intricate molecular architectures. rsc.orgnih.gov this compound can serve as a valuable scaffold in this context. The defined stereochemistry at the α-carbon is essential for controlling the three-dimensional arrangement of atoms in the target natural product. The long aliphatic chain with a terminal alkene provides a versatile framework that can be elaborated into various cyclic and acyclic systems found in nature. For example, the terminal alkene can participate in ring-closing metathesis to form macrocyclic structures or undergo tandem reactions to build polycyclic systems. researchgate.netnih.gov

Role in the Design and Synthesis of Chiral Catalysts and Ligands

Chiral ligands are fundamental components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Amino acid derivatives are frequently employed as the chiral backbone for the synthesis of these ligands. nih.govresearchgate.net this compound, with its N-acetylated amino group and ester functionality, can be chemically modified to create novel chiral ligands. The terminal alkene provides a unique site for further functionalization, allowing for the attachment of coordinating groups such as phosphines, amines, or oxazolines. The length of the nine-carbon chain could also influence the steric environment around a metal center, potentially leading to improved enantioselectivity in catalytic reactions.

Table 2: Potential Ligand Classes Derived from this compound

| Ligand Class | Synthetic Modification | Potential Metal Coordination |

| P,N-Ligands | Conversion of ester to alcohol, phosphine (B1218219) introduction | Palladium, Rhodium, Iridium |

| N,N-Ligands | Amidation of ester, functionalization of alkene | Copper, Zinc |

| Oxazoline Ligands | Cyclization involving the ester and amino groups | Various transition metals |

Synthesis of Advanced Bioactive Molecule Scaffolds (Excluding Clinical Human Trials)

The development of novel bioactive molecules is a cornerstone of medicinal chemistry research. This compound can serve as a starting point for the synthesis of various scaffolds with potential biological activity. nih.gov The combination of a chiral amino acid moiety and a long, functionalizable aliphatic chain is a feature found in some classes of bioactive natural products, such as certain lipopeptides. nih.gov The terminal alkene can be used to link the molecule to other fragments or to introduce functionalities known to interact with biological targets. Research in this area, outside of human clinical trials, could explore the synthesis of analogs of known bioactive compounds or the creation of entirely new molecular frameworks for screening purposes.

Future Research Directions and Emerging Methodologies for Ethyl 2s 2 Acetamidonon 8 Enoate

Development of Novel Stereoselective Catalytic Systems for Efficient Synthesis

The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern organic chemistry. nih.gov Future research will undoubtedly focus on the development of more efficient and highly stereoselective catalytic systems for the synthesis of Ethyl (2S)-2-acetamidonon-8-enoate. While classical methods like the Strecker and Gabriel syntheses provide routes to amino acids, contemporary efforts are geared towards catalytic asymmetric approaches that offer higher atom economy and stereocontrol. khanacademy.orgyoutube.com

One promising area is the use of chiral phase-transfer catalysis, which has been successfully employed for the stereoselective synthesis of α-amino acids. acs.org The development of novel chiral catalysts, such as spirocyclic binaphthyl-based ammonium (B1175870) salts, could lead to high enantioselectivities in the α-functionalization of appropriate precursors. nih.gov Furthermore, organocatalysis presents a metal-free alternative for the enantioselective synthesis of α-amino acid esters. nih.gov Research into novel organocatalysts, potentially based on Cinchona alkaloids or other chiral scaffolds, could provide more sustainable and cost-effective routes to this compound.

| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Focus |

| Chiral Phase-Transfer Catalysis | High stereoselectivity, operational simplicity. | Design of novel, highly efficient chiral catalysts. |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Development of new catalyst scaffolds for improved enantioselectivity. |

| Transition Metal Catalysis | High turnover numbers, broad substrate scope. | Exploration of earth-abundant metal catalysts to replace precious metals. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering advantages in terms of safety, reproducibility, and scalability. The integration of the synthesis of this compound with flow chemistry platforms represents a key area for future development. Micro-flow reactors, for instance, enable rapid mixing and precise temperature control, which can lead to improved reaction yields and selectivities in the synthesis of amino acid derivatives. nih.gov

Automated fast-flow solid-phase peptide synthesis (SPPS) has demonstrated the potential for the rapid and high-fidelity production of long amino acid sequences. mit.edupentelutelabmit.comnih.govchemrxiv.org While this compound is a single amino acid derivative, the principles of automated flow chemistry can be adapted for its multi-step synthesis. This would involve the development of a continuous process where starting materials are introduced, and the final product is isolated without manual intervention, leading to a more efficient and scalable manufacturing process.

Chemoenzymatic Cascades for Enhanced Synthetic Efficiency and Selectivity

The combination of chemical and enzymatic transformations in a single pot, known as chemoenzymatic cascades, offers a powerful strategy for the synthesis of chiral molecules. researchgate.netmanchester.ac.uk This approach leverages the high selectivity of enzymes with the versatility of chemical catalysis. nih.gov For the synthesis of this compound, a chemoenzymatic cascade could be envisioned where a chemical step generates a prochiral intermediate, which is then stereoselectively converted to the desired (S)-enantiomer by an enzyme.

Enzymes such as amine transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are particularly relevant for the synthesis of chiral amines and their derivatives. oup.comnih.gov Future research could focus on engineering these enzymes to accept the specific substrate required for the synthesis of this compound. Furthermore, the immobilization of enzymes on solid supports, such as 2D zeolites, can enhance their stability and reusability, making the process more economically viable. oup.com

| Enzyme Class | Potential Role in Synthesis | Advantages |

| Amine Transaminases (ATAs) | Stereoselective amination of a ketone precursor. | High stereoselectivity, mild reaction conditions. nih.gov |

| Imine Reductases (IREDs) | Asymmetric reduction of an imine precursor. | Complements chemical reduction methods. manchester.ac.uk |

| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone precursor. | Utilizes ammonia (B1221849) as a readily available amine source. nih.gov |

Advanced Materials Science Applications (e.g., self-assembly, supramolecular chemistry, non-biological applications)

The unique structure of this compound, featuring a chiral center, a hydrogen-bonding amide group, and a terminal alkene, makes it an interesting building block for advanced materials. The self-assembly of amino acids and their derivatives into well-defined nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and catalysis. nih.gov Future research could explore the self-assembly behavior of this compound, potentially leading to the formation of novel hydrogels, nanofibers, or other functional biomaterials.

The terminal double bond offers a handle for further functionalization, allowing for the incorporation of this amino acid derivative into polymers or onto the surface of nanomaterials. rsc.org For instance, amino acid-functionalized nanoparticles have shown promise as nanozymes and sensors. springerprofessional.de The functionalization of materials like SBA-15 with amino acid derivatives can also improve their properties for applications such as protein adsorption. mdpi.com Furthermore, the ability of amino acids to direct the growth of crystalline structures could be exploited in the fabrication of high-performance materials like copper thin films. mst.edu

In-depth Mechanistic Investigations into Novel Transformations and Reactivity Patterns

A fundamental understanding of the reaction mechanisms is crucial for the development of new synthetic methods and for controlling the reactivity of a molecule. For this compound, in-depth mechanistic investigations into its transformations and reactivity patterns will be a key area of future research. The terminal alkene, for example, can participate in a variety of reactions, including metathesis, which can be used to synthesize functionalized azaheterocycles. researchgate.net

Detailed studies of the degradation mechanisms of related poly(aminoester)s have revealed complex rearrangement pathways. rsc.org Similar investigations into the stability and degradation of polymers or materials derived from this compound would be essential for their practical application. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into transition states and reaction pathways, aiding in the rational design of catalysts and reaction conditions for novel transformations. nih.gov The esterification of amino acids, a fundamental reaction, can also be studied in greater detail to optimize conditions and explore new catalytic approaches. pearson.com

Q & A

Basic Research Questions

Q. What are the standard methods for determining the crystal structure of Ethyl (2S)-2-acetamidonon-8-enoate?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection typically employs a Bruker APEXII CCD diffractometer with Mo/Kα radiation (λ = 0.71073 Å). Absorption corrections are applied using SADABS . Structure solution and refinement rely on SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement). Hydrogen atoms are added geometrically, with Uiso values constrained to 1.5×Ueq of parent atoms. R-factor thresholds (e.g., R1 > 0.07) indicate acceptable refinement .

Q. How are hydrogen-bonding networks analyzed in the crystal packing of this compound?

- Methodology : Hydrogen bonds (e.g., N–H···O) are identified using distance and angle criteria (e.g., D–H···A distances < 3.5 Å, angles > 120°). Software like Mercury or PLATON generates interaction maps. In this compound derivatives, chains along [010] with R₂²(8) motifs are common, stabilized by C–H···π interactions . ORTEP-3 visualizes molecular geometry and thermal ellipsoids .

Q. What spectroscopic techniques validate the stereochemical purity of the (2S) configuration?

- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) confirms enantiomeric excess. Circular dichroism (CD) spectroscopy detects Cotton effects at specific wavelengths (e.g., 220–250 nm for amide transitions). X-ray crystallography provides definitive proof of absolute configuration via Flack parameter analysis .

Advanced Research Questions

Q. How can conformational discrepancies between computational models and experimental crystal structures be resolved?

- Methodology : Perform density functional theory (DFT) optimizations (e.g., B3LYP/6-311++G(d,p)) and compare torsional angles (e.g., C2–C8–C9–C10) with X-ray data. Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze non-covalent interactions. If discrepancies persist, consider solvent effects or dynamic disorder in the crystal lattice .

Q. What strategies mitigate high R-factors during refinement of disordered solvent molecules in the crystal lattice?

- Methodology : Apply SQUEEZE (in PLATON) to model diffuse electron density from disordered solvents. Use ISOR and DELU restraints in SHELXL to stabilize anisotropic displacement parameters. Validate with Fo–Fc maps and cross-check residual density peaks .

Q. How does the presence of a vinyl group (C8–C9) influence molecular packing and thermal stability?

- Methodology : Analyze packing coefficients (Kitaigorodskii index) using Mercury. Thermogravimetric analysis (TGA) measures decomposition temperatures. Compare with analogs lacking the vinyl group to isolate its effect. Molecular dynamics simulations (e.g., GROMACS) model thermal motion .

Data Contradiction Analysis

Q. How to address conflicting hydrogen-bond assignments in similar derivatives?

- Case Study : In a related ethyl carboxylate, C–H···O interactions were initially misassigned as N–H···O. Resolution involved re-examining difference Fourier maps and validating H-atom positions via Hirshfeld surface analysis (CrystalExplorer). Statistical validation tools like checkCIF flagged symmetry errors .

Experimental Design

Designing a crystallographic study to probe chirality transfer during synthesis:

- Protocol : Co-crystallize this compound with a chiral auxiliary (e.g., TADDOL). Collect high-resolution data (d < 0.8 Å) to resolve anisotropic displacement parameters. Use SHELXD for phase determination and SHELXE for density modification. Validate with Rmerge (< 5%) and completeness (> 99%) metrics .

Tables

| Key Crystallographic Parameters |

|---|

| Space group |

| Unit cell volume |

| R1 (I > 2σ(I)) |

| Z |

| Resolution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.